1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Description
This compound belongs to the class of quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic amine with a rigid cage-like structure. The substitution of the benzotriazolylmethyl group at the nitrogen center distinguishes it from simpler DABCO derivatives.
Properties
IUPAC Name |
1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)benzotriazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N5.HI/c1-2-4-13-12(3-1)14-15-17(13)11-18-8-5-16(6-9-18)7-10-18;/h1-4H,5-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNRWYEYOCNCX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CN3C4=CC=CC=C4N=N3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a compound that combines the structural features of benzotriazole and a bicyclic amine. This unique structure suggests potential biological activities that warrant investigation. The benzotriazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound can be represented as follows:
This structure consists of a benzotriazole ring connected to a bicyclic amine, which may influence its biological interactions.
Biological Activity Overview
Research indicates that benzotriazole derivatives exhibit a range of biological activities. The specific compound under consideration has been evaluated for its antibacterial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that benzotriazole derivatives possess significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds featuring the benzotriazole core have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of functional groups can enhance this activity by increasing lipophilicity or facilitating interactions with bacterial membranes .
- Antifungal Activity : Similar to antibacterial properties, certain benzotriazole derivatives have shown antifungal effects against pathogens like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for effective compounds often range from 12.5 to 25 μg/ml .
Anti-inflammatory and Analgesic Properties
Some studies indicate that benzotriazole compounds can exhibit anti-inflammatory and analgesic effects. For example, certain derivatives have been tested for their ability to reduce inflammation in animal models, showing promise in pain management scenarios .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Benzotriazoles are known to inhibit various enzymes involved in bacterial metabolism and replication.
Comparison with Similar Compounds
Substituent Diversity in DABCO Derivatives
DABCO-based ionic liquids and salts vary primarily in their substituents and counterions. Key structural analogs include:
Key Observations :
- Simple alkyl derivatives (e.g., methyl, hexyl) are synthesized via nucleophilic substitution between DABCO and alkyl halides, often requiring controlled conditions due to exothermic reactions . The target compound likely follows a similar pathway, but the benzotriazole-containing alkyl halide precursor may necessitate optimized reaction times or temperatures.
- Yields for chiral alkyl derivatives (e.g., L1, L2) range from 60–92%, depending on steric and electronic effects . The target compound’s synthesis efficiency remains unreported but may face challenges due to steric hindrance from the benzotriazole group.
Functional and Application-Based Comparisons
Material Science and Crystallography
- Methyl-DABCO iodide forms crystalline salts with perchlorate, characterized by strong hydrogen bonding .
- DABCO hydroiodide hydrate (dabcoHI) exhibits pressure-induced hydration, with crystallographic parameters a = 14.896 Å, b = 21.236 Å, c = 30.962 Å . Structural data for the target compound is lacking, but its bulkier substituent may disrupt crystal packing compared to smaller analogs.
Stability and Handling Considerations
- Storage : Alkyl-DABCO salts (e.g., methyl, hexyl) require inert gas atmospheres and low temperatures (2–8°C) to prevent degradation . The target compound’s benzotriazole group may enhance stability under light exposure but necessitates similar precautions due to the iodide counterion’s sensitivity.
- Synthesis Hazards : Exothermic reactions during alkylation (e.g., methyl iodide + DABCO) demand slow reagent addition to avoid explosions .
Q & A
Q. What are the optimal synthetic conditions for preparing 1,4-diazabicyclo[2.2.2]octane-based quaternary salts, and what safety precautions are critical?
Methodological Answer: The synthesis involves alkylation of DABCO with alkyl halides (e.g., methyl iodide or benzotriazole-substituted methyl iodide) in chloroform or ethanol. For example:
- Reagents : DABCO (2.8 g, 0.025 mol) and methyl iodide (2.86 g, 0.020 mol) in chloroform .
- Conditions : Slow addition of methyl iodide (exothermic; risk of explosion), 24 h stirring at room temperature, and purification via ethanol recrystallization.
- Safety : Use inert atmosphere, controlled temperature, and avoid rapid mixing. Yield: ~75% .
Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?
Methodological Answer:
- X-ray crystallography : Determine unit cell parameters (e.g., orthorhombic Pbca, Å, Å, Å) and hydrogen-bond distances (e.g., O9⋯N1 = 2.823(3) Å) .
- Spectroscopy : Use H/C NMR to confirm alkylation and IR for functional groups.
- Thermal analysis : DSC to detect phase transitions linked to dielectric properties .
Q. What solvents and storage conditions are suitable for this compound?
Methodological Answer:
- Solubility : Polar solvents (methanol, ethanol) for recrystallization. Avoid moisture-sensitive conditions.
- Storage : 2–8°C in inert gas (argon/nitrogen) to prevent iodide oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How do structural features influence phase transitions and dielectric behavior in DABCO-based salts?
Methodological Answer:
- Cation ordering : The rigid DABCO core and hydrogen bonding (e.g., O9⋯O5 = 2.952(3) Å) stabilize ordered states, enabling reversible dielectric transitions .
- Pressure effects : Hydration under pressure (e.g., dabcoHI hydrate at 0.5 GPa) alters coordination geometry (Na–O bonds) and hydrogen-bond networks, impacting phase stability .
- Experimental design : Variable-temperature/pressure XRD and dielectric constant measurements to correlate structure-function relationships .
Q. What reaction pathways enable functionalization of this compound for piperazine derivatives or catalytic applications?
Methodological Answer:
- Nucleophilic ring-opening : React quaternary salts with phenols or thiols in PEG/diglyme at 100–120°C to form 1-alkyl-4-(2-phenoxyethyl)piperazines .
- Catalysis : Ionic liquids (e.g., 1,4-bis-DABCO hydroxide) promote pyrano-pyrimidinone synthesis under grinding conditions (room temperature, 10–30 min, 85–92% yield) .
- Fluorescent probes : Modify with bromopropyl groups for apoptosis-tracking dyes (HRMS validation, Figure S54–S56) .
Q. How can researchers resolve contradictions in crystallographic data or reaction yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
